molecular formula C28H32O8 B1244357 (1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

Cat. No. B1244357
M. Wt: 496.5 g/mol
InChI Key: OFOUJHGWJJEVMF-XFHDQKJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione is a natural product found in Penicillium chrysogenum with data available.

Scientific Research Applications

Synthesis and Characterization

  • Cheng-Hsien Lin conducted research on the synthesis of related compounds, providing insight into the formation and properties of complex organic structures such as (1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione (Lin, 1993).

Chemical Properties and Reactions

  • Research by V. Khrustalev et al. delved into the reaction of similar compounds with hydrogen peroxide, highlighting the structural transformations and reactivity of such complex molecules (Khrustalev et al., 1995).

Applications in Complex Synthesis

  • A study by Gupta, Harland, and Stoodley described an efficient synthesis process for complex organic compounds, which is relevant to understanding the synthesis pathways for the given compound (Gupta, Harland, & Stoodley, 1984).

Molecular Structure Analysis

  • The work of Afonin et al. on the isomerization of similar compounds using NMR spectroscopy and quantum chemical calculations provides insights into the structural and configurational aspects of these complex molecules (Afonin et al., 2017).

properties

Product Name

(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

Molecular Formula

C28H32O8

Molecular Weight

496.5 g/mol

IUPAC Name

(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

InChI

InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23+,24+,25-,26-,27+,28+/m0/s1

InChI Key

OFOUJHGWJJEVMF-XFHDQKJTSA-N

Isomeric SMILES

C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@@H]15)C)O)C)C)O)C)/O

Canonical SMILES

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O

synonyms

BMS 182123
BMS-182123
trichodimerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione
Reactant of Route 2
(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione
Reactant of Route 3
(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione
Reactant of Route 4
(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione
Reactant of Route 5
(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione
Reactant of Route 6
(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

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